molecular formula C12H15ClN2O5 B14471735 3'-O-acetyl-5'-chloro-5'-deoxythymidine CAS No. 65929-45-5

3'-O-acetyl-5'-chloro-5'-deoxythymidine

Cat. No.: B14471735
CAS No.: 65929-45-5
M. Wt: 302.71 g/mol
InChI Key: SPODYGHNHVOHIH-IVZWLZJFSA-N
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Description

3’-O-acetyl-5’-chloro-5’-deoxythymidine is a synthetic nucleoside analog. It is structurally related to thymidine, a naturally occurring nucleoside that is a building block of DNA. The compound is characterized by the presence of an acetyl group at the 3’ position and a chlorine atom at the 5’ position of the deoxyribose sugar. This modification imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-O-acetyl-5’-chloro-5’-deoxythymidine typically involves multiple steps, starting from thymidine. The process includes selective protection and deprotection of hydroxyl groups, chlorination, and acetylation. One common method involves the following steps:

    Protection of the 5’-hydroxyl group: Thymidine is treated with a protecting group such as dimethoxytrityl chloride (DMT-Cl) to protect the 5’-hydroxyl group.

    Chlorination: The protected thymidine is then subjected to chlorination using reagents like thionyl chloride (SOCl2) to introduce the chlorine atom at the 5’ position.

    Deprotection: The protecting group is removed to expose the 5’-hydroxyl group.

    Acetylation: Finally, the 3’-hydroxyl group is acetylated using acetic anhydride (Ac2O) in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of 3’-O-acetyl-5’-chloro-5’-deoxythymidine follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment, high-purity reagents, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3’-O-acetyl-5’-chloro-5’-deoxythymidine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom at the 5’ position can be replaced by other nucleophiles.

    Hydrolysis: The acetyl group at the 3’ position can be hydrolyzed to yield 3’-hydroxy-5’-chloro-5’-deoxythymidine.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the acetyl group.

    Oxidation and reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used, such as 5’-azido-3’-O-acetyl-5’-deoxythymidine.

    Hydrolysis: The major product is 3’-hydroxy-5’-chloro-5’-deoxythymidine.

Scientific Research Applications

3’-O-acetyl-5’-chloro-5’-deoxythymidine has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other nucleoside analogs.

    Biology: The compound is used in studies involving DNA synthesis and repair mechanisms.

    Industry: The compound is used in the production of modified oligonucleotides for research and therapeutic purposes.

Mechanism of Action

The mechanism of action of 3’-O-acetyl-5’-chloro-5’-deoxythymidine involves its incorporation into DNA during replication. The presence of the chlorine atom and the acetyl group disrupts normal base pairing and DNA synthesis, leading to chain termination. This makes the compound a potential inhibitor of viral DNA polymerases and a candidate for antiviral therapies.

Comparison with Similar Compounds

Similar Compounds

    3’-O-acetylthymidine: Lacks the chlorine atom at the 5’ position.

    5’-chloro-5’-deoxythymidine: Lacks the acetyl group at the 3’ position.

    3’-O-acetyl-5’-deoxyuridine: Contains uracil instead of thymine.

Uniqueness

3’-O-acetyl-5’-chloro-5’-deoxythymidine is unique due to the combined presence of the acetyl group at the 3’ position and the chlorine atom at the 5’ position. This dual modification imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

65929-45-5

Molecular Formula

C12H15ClN2O5

Molecular Weight

302.71 g/mol

IUPAC Name

[(2S,3S,5R)-2-(chloromethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate

InChI

InChI=1S/C12H15ClN2O5/c1-6-5-15(12(18)14-11(6)17)10-3-8(19-7(2)16)9(4-13)20-10/h5,8-10H,3-4H2,1-2H3,(H,14,17,18)/t8-,9+,10+/m0/s1

InChI Key

SPODYGHNHVOHIH-IVZWLZJFSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CCl)OC(=O)C

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CCl)OC(=O)C

Origin of Product

United States

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